molecular formula C21H22N6O3S2 B2568328 1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide CAS No. 892744-79-5

1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide

Cat. No.: B2568328
CAS No.: 892744-79-5
M. Wt: 470.57
InChI Key: DUVWPQVFSIONCG-UHFFFAOYSA-N
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Description

1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22N6O3S2 and its molecular weight is 470.57. The purity is usually 95%.
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Biological Activity

1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on various research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylsulfonyl derivatives with thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine intermediates. The synthesis typically employs standard organic reactions such as nucleophilic substitution and condensation reactions to yield the final product in moderate to high yields.

Anticancer Activity

Research indicates that derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate potent activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)0.74WNT/β-catenin pathway inhibition
Compound BHCT116 (Colon)0.49Apoptosis induction
Compound CA549 (Lung)29.0Cell cycle arrest

Serotonin Receptor Affinity

The compound has been evaluated for its binding affinity to serotonin receptors, particularly the 5-HT6 receptor. It has been reported that related compounds show selective antagonism towards this receptor subtype, which is implicated in various neurological disorders.

Table 2: Binding Affinity to 5-HT6 Receptor

Compound NameKi (nM)Functional Assay IC50 (nM)
3-(Phenylsulfonyl)1.729.0
1-(Dimethylphenyl)TBDTBD

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

  • Study on Antitumor Efficacy : A study demonstrated that a related thieno-triazole derivative exhibited significant cytotoxicity against breast cancer cells through apoptosis induction. The study utilized flow cytometry and Western blot analyses to confirm the activation of apoptotic pathways.
  • Neuropharmacological Assessment : Another investigation focused on the neuropharmacological effects of similar compounds on animal models exhibiting anxiety-like behavior. The results indicated a dose-dependent reduction in anxiety levels correlated with serotonin receptor modulation.

Properties

IUPAC Name

1-[10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S2/c1-12-3-4-13(2)16(11-12)32(29,30)21-20-23-19(26-8-5-14(6-9-26)18(22)28)17-15(7-10-31-17)27(20)25-24-21/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H2,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVWPQVFSIONCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC(CC5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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